N-(4-Amino-2-methylphenyl)-2-phenoxypropanamide
Description
N-(4-Amino-2-methylphenyl)-2-phenoxypropanamide is an aromatic amide derivative characterized by a phenoxypropanamide backbone linked to a 4-amino-2-methylphenyl group. Key functional groups include the amino (-NH₂) and methyl (-CH₃) substituents on the phenyl ring, which influence electronic properties and solubility.
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-10-13(17)8-9-15(11)18-16(19)12(2)20-14-6-4-3-5-7-14/h3-10,12H,17H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYFXZJZOPQJNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)C(C)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Amino-2-methylphenyl)-2-phenoxypropanamide typically involves the reaction of 4-amino-2-methylphenol with 2-phenoxypropanoic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the amide bond. The process may involve steps such as:
Activation of the carboxylic acid group: This can be achieved using reagents like carbodiimides (e.g., DCC) or coupling agents (e.g., EDC).
Amidation reaction: The activated carboxylic acid reacts with the amine group of 4-amino-2-methylphenol to form the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: : N-(4-Amino-2-methylphenyl)-2-phenoxypropanamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Medicine: : Research is ongoing to explore the compound’s potential as a pharmaceutical intermediate. Its structure suggests it could be modified to produce bioactive molecules with therapeutic properties.
Industry: : In materials science, the compound can be used in the development of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which N-(4-Amino-2-methylphenyl)-2-phenoxypropanamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amide group can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Acetamide Derivatives
N1-(4-Amino-2-methylphenyl)acetamide (CAS 56891-59-9) and N1-(5-Amino-2-methylphenyl)acetamide (CAS 5434-30-0) share the amino-methylphenyl moiety but differ in the amide group (acetamide vs. phenoxypropanamide) .
- Molecular Weight : 164.20 (vs. ~285.3 for the target compound).
Methoxyphenyl Analogs
N-(4-Methoxyphenyl)-2-phenoxypropanamide (CAS 304690-04-8) replaces the amino-methylphenyl group with a methoxyphenyl group .
- Molecular Formula: C₁₆H₁₇NO₃ (vs. C₁₆H₁₈N₂O₂ for the target compound).
- Substituent Effects: The methoxy (-OCH₃) group is electron-donating, whereas the amino (-NH₂) group in the target compound can act as both an electron donor and hydrogen-bonding site, affecting reactivity and solubility.
Piperidinyl-Containing Propanamides
N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide (CAS 61086-18-8) incorporates a piperidinyl ring, a structural motif common in opioids .
- Molecular Formula : C₁₆H₂₄N₂O₂.
- Key Differences: The target compound lacks the piperidinyl group, suggesting divergent applications. Piperidinyl derivatives are often bioactive (e.g., opioid receptor binding), whereas the phenoxypropanamide structure may prioritize intermediate synthesis.
Sulfonamide Derivatives (W-15, W-18)
While structurally distinct (sulfonamide backbone vs. phenoxypropanamide), W-15 and W-18 share a phenylethyl-piperidinylidene motif .
- The target compound’s lack of a piperidinylidene group suggests non-opioid applications.
Ferrocenyl-Modified Propanamides
N-(4-Cyano-3-trifluoromethylphenyl)-3-ferrocenylmethoxy-2-hydroxy-2-methyl-propanamide introduces a ferrocenyl group and electron-withdrawing substituents (cyano, trifluoromethyl) .
- Key Differences: The ferrocenyl group enhances steric bulk and redox activity, which could influence binding kinetics. The target compound’s amino-methylphenyl group offers simpler synthetic accessibility.
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Potential Use |
|---|---|---|---|---|---|
| N-(4-Amino-2-methylphenyl)-2-phenoxypropanamide | Not provided | C₁₆H₁₈N₂O₂ | ~285.3 | 4-Amino-2-methylphenyl, phenoxy | Pharmaceutical intermediate |
| N1-(4-Amino-2-methylphenyl)acetamide | 56891-59-9 | C₉H₁₂N₂O | 164.20 | Acetamide, 4-amino-2-methylphenyl | Research compound |
| N-(4-Methoxyphenyl)-2-phenoxypropanamide | 304690-04-8 | C₁₆H₁₇NO₃ | 271.31 | 4-Methoxyphenyl, phenoxy | Intermediate synthesis |
| N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide | 61086-18-8 | C₁₆H₂₄N₂O₂ | 276.38 | Piperidinyl, methoxymethyl | Pharmaceutical intermediate |
Table 2: Functional Group Impact
| Compound Group | Electronic Effects | Solubility Trends | Reactivity Insights |
|---|---|---|---|
| Amino-methylphenyl (target) | Electron-donating (-NH₂), moderate lipophilicity (-CH₃) | Moderate polarity, water solubility | Prone to hydrogen bonding and electrophilic substitution |
| Methoxyphenyl (analog) | Electron-donating (-OCH₃) | Lower polarity than amino | Stable under acidic conditions |
| Piperidinyl (comparator) | Basic nitrogen enhances solubility in acidic media | High solubility at low pH | Potential for receptor binding |
Research Findings and Implications
- Structural Flexibility: The phenoxypropanamide backbone allows modular substitution, enabling tuning of physicochemical properties for specific applications (e.g., intermediates vs. bioactive molecules) .
- Pharmacological Potential: Piperidinyl-containing analogs (e.g., CAS 61086-18-8) highlight the importance of nitrogen heterocycles in bioactivity, whereas the target compound’s amino group may favor non-CNS applications .
- Synthetic Utility : Acetamide derivatives (CAS 56891-59-9, 5434-30-0) demonstrate the role of simpler amides in early-stage synthesis, while the target compound’s complexity may suit advanced intermediates .
Biological Activity
N-(4-Amino-2-methylphenyl)-2-phenoxypropanamide is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and comparisons with similar compounds, supported by relevant studies and data.
Chemical Structure and Properties
This compound features an amide functional group linked to a substituted phenyl ring and a propanamide backbone. The unique substitution pattern enhances its chemical properties, making it a subject of interest in medicinal chemistry.
Antimicrobial Properties
Preliminary studies have indicated that this compound may exhibit antimicrobial properties. This activity is thought to arise from the compound's ability to interact with bacterial enzymes, potentially inhibiting their function and leading to cell death.
Anticancer Properties
Research has also suggested that this compound may possess anticancer properties. It is believed to interfere with cell signaling pathways critical for cancer cell proliferation and survival. The specific mechanisms of action include:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer progression.
- Induction of Apoptosis : It may promote programmed cell death in cancer cells through various signaling pathways.
The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including:
- Enzymes : Binding to enzymes can modulate their activity, affecting metabolic pathways.
- Receptors : Interaction with cellular receptors can alter signaling cascades, influencing cellular responses.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(4-Amino-2-methylphenyl)acetamide | Structure | Lacks the phenoxy group; different pharmacokinetic profile. |
| N-(4-Amino-2-methylphenyl)-4-chlorophthalimide | Structure | Contains a chlorine substituent; varied reactivity. |
| N-(4-Amino-2-methylphenyl)-3-phenylpropanamide | Structure | Different substitution pattern; distinct chemical properties. |
These compounds share core structural similarities but differ significantly in their substituents, which influence their reactivity and biological activities.
Case Studies
- Antimicrobial Study : A study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.
- Cancer Cell Line Research : In vitro studies on cancer cell lines demonstrated that treatment with this compound led to reduced cell viability and increased apoptosis markers, supporting its potential role in cancer therapy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
